Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
“Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . The IUPAC name for this compound is methyl 3-chloro-4H-thieno [3,2-b]pyrrole-5-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives . The oxidation of hydrazide with lead tetraacetate afforded diazene .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . .Scientific Research Applications
Application in Medicinal Chemistry
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry. For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses .
Methods of Application or Experimental Procedures
The carboxy group of the compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol. The hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .
Results or Outcomes
The compounds were tested for antitubercular activity; one of them showed a moderate antitubercular activity .
Application in Polymer Solar Cells
Specific Scientific Field
Material Science
Summary of the Application
A thieno[3,2-b]pyrrole synthetic unit was employed to develop a set of small-molecule acceptors (SMAs) for use in polymer solar cells (PSCs). These acceptors exhibit bathochromic absorption and upshifted frontier orbital energy level due to the strong electron-donating ability of pyrrole .
Methods of Application or Experimental Procedures
The SMAs were developed by changing the number or the position of the pyrrole ring in the central core based on a standard SMA .
Results or Outcomes
The PSCs of the thieno[3,2-b]pyrrole-based acceptors yield higher open-circuit voltage and lower energy loss relative to those of the standard SMA-based device. One of the devices achieves a power conversion efficiency (PCE) of 15.3% and an outstanding fill factor (FF) of 0.771, superior to the standard SMA-based device (PCE = 12.6%, FF = 0.758) .
Application in Antiviral Research
Specific Scientific Field
Antiviral Research
Summary of the Application
Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit alphaviruses, such as the chikungunya virus, and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses .
Results or Outcomes
The compounds were tested for antiviral activity; one of them showed a moderate antiviral activity .
Application in Organic Synthesis
Specific Scientific Field
Organic Synthesis
Summary of the Application
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is often used as an intermediate in organic synthesis to synthesize other organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the target compound. Generally, this compound can be reacted with various reagents under suitable conditions to form new bonds and create the desired product .
Results or Outcomes
The outcomes can vary widely depending on the specific reactions being carried out. In general, this compound can be used to synthesize a wide range of other organic compounds .
Application in Antibacterial and Anti-inflammatory Research
Specific Scientific Field
Pharmaceutical Research
Summary of the Application
Derivatives of compounds with a thieno[3,2-b]pyrrole skeleton, such as “Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate”, may have antibacterial and anti-inflammatory effects . This suggests potential pharmacological activities.
Results or Outcomes
Application in Photochemical and Thermal Decomposition
Specific Scientific Field
Chemical Research
Summary of the Application
The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUCZOBFBMGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Synthesis routes and methods
Procedure details
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